![molecular formula C10H16Br2 B6616257 1,4-bis(bromomethyl)bicyclo[2.2.2]octane CAS No. 34131-01-6](/img/structure/B6616257.png)
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
描述
1,4-bis(bromomethyl)bicyclo[2.2.2]octane is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane-1,4-dimethanol using bromine or hydrobromic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .
化学反应分析
Types of Reactions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.2]octane-1,4-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
科学研究应用
1,4-bis(bromomethyl)bicyclo[2.2.2]octane has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
作用机制
The mechanism of action of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane involves its ability to act as a bifunctional alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and industrial processes .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dimethanol: A precursor in the synthesis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: An oxidation product of this compound.
1,4-diazabicyclo[2.2.2]octane: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its dual bromomethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and materials .
属性
IUPAC Name |
1,4-bis(bromomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKHDGJGDNVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


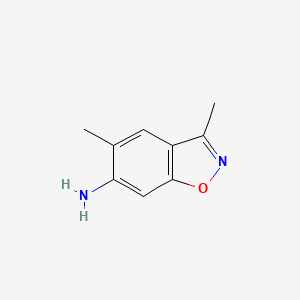
![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
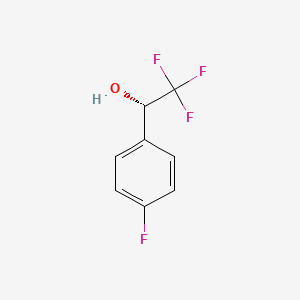
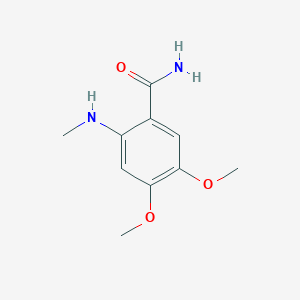
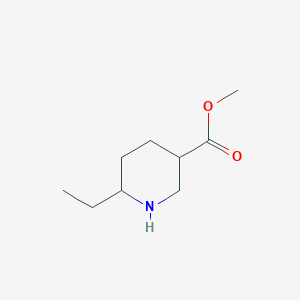
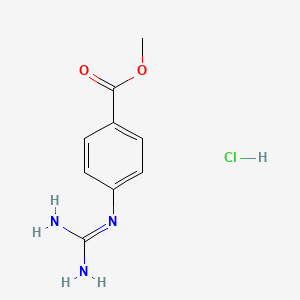
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)
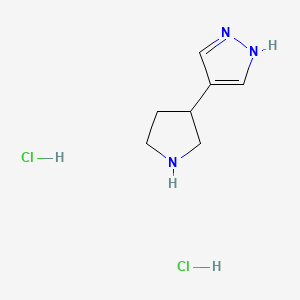
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)
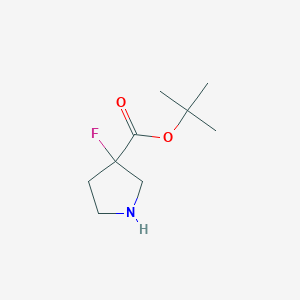
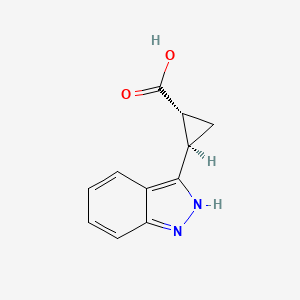
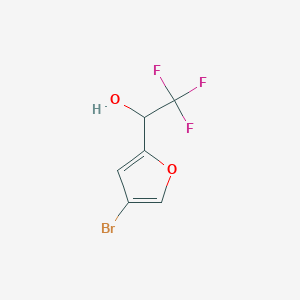
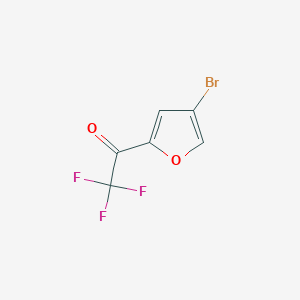
![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
